Medinoterb
Overview
Description
Medinoterb is a synthetic compound primarily known for its use as an herbicide. It was developed to control various weeds pre-emergence in crops such as cereals, sugarbeet, and cotton. This compound belongs to the dinitrophenol herbicide group and is recognized for its effectiveness against broad-leaf weeds like morning glory, nettles, and nightshade .
Preparation Methods
Synthetic Routes and Reaction Conditions
Medinoterb can be synthesized through a multi-step chemical process. The synthesis typically involves the nitration of a phenolic compound followed by alkylation. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for neutralization. The final product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels. The final product is subjected to rigorous quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Medinoterb undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various by-products, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert this compound into less toxic compounds.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Medinoterb has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the kinetics and mechanisms of nitration and alkylation reactions.
Biology: Investigated for its effects on plant physiology and its potential use in weed management.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the formulation of herbicidal products and as a reference standard in environmental testing
Mechanism of Action
Medinoterb exerts its herbicidal effects by uncoupling oxidative phosphorylation in plant cells. This disruption of the proton gradient across the mitochondrial membrane leads to a loss of ATP production, ultimately causing cell death. The molecular targets include enzymes involved in the electron transport chain .
Comparison with Similar Compounds
Medinoterb is unique among dinitrophenol herbicides due to its specific structural features and mode of action. Similar compounds include:
2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects.
Dinoseb: Another herbicide with a similar mode of action but different chemical structure.
Nitrophenols: A broader class of compounds with varying applications in agriculture and industry
This compound stands out for its effectiveness in pre-emergence weed control and its relatively low environmental persistence compared to other dinitrophenol herbicides .
Properties
IUPAC Name |
6-tert-butyl-3-methyl-2,4-dinitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-6-8(12(15)16)5-7(11(2,3)4)10(14)9(6)13(17)18/h5,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGZUMNXGLDTFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(C)(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042119 | |
Record name | Medinoterb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3996-59-6 | |
Record name | Medinoterb [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003996596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEDINOTERB | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Medinoterb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEDINOTERB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T26271K2NK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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